2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group and a boronic ester group attached to a benzoic acid core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds are often used as reagents in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It’s known that similar compounds are used in organic synthesis , indicating that it might interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its potential use in organic synthesis , it could be involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
Similar compounds have a predicted density of 108±01 g/cm3 , a melting point of 77-81°C (lit.) , and a boiling point of 355.6±25.0 °C (Predicted) . These properties could impact its bioavailability.
Result of Action
Given its potential use in organic synthesis , it could result in the formation of new compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to oxygen, heat, and strong oxidizing agents . Therefore, it should be stored in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-amino-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The boronic ester group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as aryl halides or alkyl halides.
Major Products Formed
Oxidation: 2-Amino-4-boronic acid benzoic acid.
Reduction: 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various aryl or alkyl derivatives depending on the substituent used.
Scientific Research Applications
2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but lacks the amino group, making it less versatile in certain applications.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
Uniqueness
2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both an amino group and a boronic ester group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Additionally, its ability to form reversible covalent bonds with diols and other nucleophiles makes it useful in various applications, such as sensing, drug delivery, and material science.
Properties
IUPAC Name |
2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBIRUYBPAYAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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